4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride
Description
4-Pyrrolidin-3-yloxy-1H-pyrimidin-6-one; hydrochloride is a pyrimidinone derivative featuring a pyrrolidinyloxy substituent at the 4-position of the pyrimidine ring and a hydrochloride salt. The pyrrolidinyloxy group introduces a nitrogen-containing bicyclic moiety, which may enhance binding affinity to biological targets through hydrogen bonding or steric interactions. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7-3-8(11-5-10-7)13-6-1-2-9-4-6;/h3,5-6,9H,1-2,4H2,(H,10,11,12);1H |
InChI Key |
SBIMUGGKGJNWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC(=O)NC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the pyrimidinone core. Common synthetic routes include cyclization reactions and functionalization of preformed rings. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidin-6-one ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C-2 or C-4). The pyrrolidin-3-yloxy group acts as a leaving group under specific conditions.
Key Findings :
-
Substitution at C-2 is favored due to the electron-withdrawing effect of the pyrimidinone carbonyl group .
-
The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in aqueous media .
Oxidation and Reduction
The pyrimidinone ring and pyrrolidine moiety participate in redox reactions:
Oxidation
| Site | Reagent | Product | Notes |
|---|---|---|---|
| Pyrrolidine N-oxidation | mCPBA, CH₂Cl₂, 0°C | N-Oxide derivative | Stereospecific at N-atom |
| Pyrimidinone ring | KMnO₄, H₂O, 60°C | Pyrimidine-4,6-dione | Low yield (≤30%) |
Reduction
| Reagent | Product | Application |
|---|---|---|
| NaBH₄, MeOH | Dihydropyrimidinone | Intermediate for analogs |
| H₂/Pd-C | Tetrahydro-pyrimidine | Bioactive scaffold |
Coupling Reactions
The compound participates in cross-coupling reactions via its halogenated derivatives:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-6-pyrrolidin-3-yloxy-pyrimidinone | 85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Amino-4-(heteroaryl)-pyrimidinone | 78% |
Mechanistic Insight :
-
The electron-deficient pyrimidinone ring activates halogenated positions for palladium-catalyzed couplings .
-
Steric hindrance from the pyrrolidine group limits reactivity at C-6 .
Functionalization of the Pyrrolidine Moiety
Modifications to the pyrrolidine ring significantly alter bioactivity and solubility:
| Modification | Reagent | Effect on Activity |
|---|---|---|
| Hydroxylation at C-3 | OsO₄, NMO | 10× increase in enzyme inhibition |
| Acylation (C-3 NH) | AcCl, pyridine | Enhanced lipophilicity (cLogP +1.2) |
SAR Trends :
-
(S)-3-Hydroxypyrrolidine derivatives show superior binding affinity to biological targets compared to (R)-isomers .
-
Acylated derivatives exhibit improved metabolic stability.
Acid/Base-Mediated Rearrangements
The hydrochloride salt enables protonation-dependent reactivity:
| Condition | Transformation | Outcome |
|---|---|---|
| NaOH (pH >10) | Deprotonation at N-1 | Ring-opening to form urea analogs |
| HCl (neat) | Cyclization with aldehydes | Spiro-pyrimidine derivatives |
Comparative Reactivity with Analogues
| Compound | Reaction with mCPBA | Relative Rate |
|---|---|---|
| 4-Pyrrolidin-3-yloxy-1H-pyrimidin-6-one | N-Oxidation | 1.0 (reference) |
| 4-Morpholino-pyrimidinone | No reaction | 0.0 |
| 4-Piperidinyloxy analogue | N-Oxidation | 0.8 |
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, including the modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one; hydrochloride can be categorized based on core heterocyclic rings, substituents, and salt forms. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocyclic Ring Variations Pyrimidinone vs. Pyrimidine/Pyridazine: The target compound’s pyrimidinone ring (a lactam) introduces a ketone group, enhancing hydrogen-bonding capacity compared to pyrimidine or pyridazine analogs (e.g., 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine) . This feature is critical for interactions with enzymatic active sites, such as kinases or proteases.
Substituent Effects Pyrrolidinyloxy vs. Piperidinyloxy: The pyrrolidinyloxy group (5-membered ring) in the target compound offers conformational rigidity and a smaller steric profile compared to the piperidinyloxy group (6-membered ring) in 3-Chloro-6-(piperidin-4-yloxy)-pyridazine; HCl. This may influence target selectivity in receptor binding .
Salt Forms and Solubility All compared compounds are hydrochloride salts, improving aqueous solubility. For example, Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine; HCl () is explicitly noted for its use in kinase inhibitor formulations requiring high solubility .
Synthetic Accessibility
- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods for Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine; HCl, where ionic liquids (e.g., [bmim][BF4]) and FeCl3 catalysis are employed (see for analogous pyrimidine synthesis) .
Biological Activity Pyrrolidinyloxy-pyrimidinones are under investigation for kinase inhibition (e.g., mTOR or CDKs), whereas pyridazine derivatives () are explored for antibacterial activity due to their halogen content .
Biological Activity
4-Pyrrolidin-3-yloxy-1H-pyrimidin-6-one; hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Name : 4-Pyrrolidin-3-yloxy-1H-pyrimidin-6-one; hydrochloride
- Molecular Formula : C₈H₁₃ClN₄O
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit potent anticancer properties. For instance, studies involving similar pyrimidine derivatives have shown effectiveness against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 33 | MV4-11 (AML) | 10 | Multikinase inhibitor targeting FLT3 and VEGFR2 |
| Compound 5i | MCF-7 (Breast) | 0.3 | Dual EGFR/VGFR2 inhibitor |
In a study involving a xenograft mouse model, compound 33 led to complete tumor regression with no significant toxicity observed, highlighting its potential as an effective anticancer agent .
Anti-inflammatory Activity
Pyrimidine derivatives have also been reported to possess anti-inflammatory properties. The inhibition of COX enzymes is a common mechanism for these compounds.
These compounds demonstrated significant suppression of inflammatory mediators, indicating their potential in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives has been documented, showcasing their effectiveness against various pathogens.
These findings suggest that the compound may have therapeutic applications in treating bacterial infections.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of a pyrimidine derivative on human acute myeloid leukemia cells. The compound demonstrated significant cytotoxicity and induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
- Case Study on Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models showed that certain pyrimidine derivatives significantly reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin .
Q & A
What synthetic methodologies are recommended for preparing 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one hydrochloride, and how can purity be optimized?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrimidinone and pyrrolidine derivatives. A key step involves hydrochlorination to form the salt. For example, in analogous syntheses (e.g., ), HCl is added to a free base in aqueous conditions, followed by heating to achieve a clear solution and subsequent crystallization. Yield optimization (e.g., 52.7% in ) requires controlled temperature (0–50°C) and reaction time (~2.3 hours). Purification via recrystallization or filtration (using cold mother liquor rinses) ensures high purity .
Which advanced analytical techniques are critical for characterizing this compound’s structure and salt form?
Basic Research Question
X-ray Powder Diffraction (XRPD) is essential for confirming crystalline structure and identifying polymorphs. Peaks at specific 2θ angles (e.g., 10.2°, 20.5°, etc.) and intensities (e.g., 100%, 85%) provide crystallographic fingerprints (see , Table 2). Complementary techniques include:
- NMR : To verify proton environments and substituent positions.
- HPLC : For purity assessment (≥98% as per –8).
- Mass Spectrometry : To confirm molecular weight (e.g., 292.2 g/mol in ) .
How do physicochemical properties (solubility, stability) influence experimental design?
Basic Research Question
The hydrochloride salt improves aqueous solubility, critical for in vitro assays. Stability studies should assess hygroscopicity, thermal degradation (e.g., heating to 50°C in ), and pH sensitivity. Storage recommendations from safety data sheets (Evidences 2,4,16) include:
- Temperature : Room temperature or refrigerated.
- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Light Sensitivity : Store in amber glassware to avoid photodegradation .
What biological targets or therapeutic applications are associated with this compound?
Advanced Research Question
Structurally related compounds (e.g., Forodesine Hydrochloride in ) target purine metabolism enzymes like purine nucleoside phosphorylase (PNP), relevant in T-cell malignancies. Researchers should design enzyme inhibition assays (IC₅₀ determination) or cell-based models (e.g., acute lymphoblastic leukemia lines) to evaluate efficacy. Dose-response studies and metabolite profiling (via LC-MS) are recommended .
How should researchers address contradictions in spectral or crystallographic data?
Advanced Research Question
Disorder in crystal structures (e.g., ’s perchlorate anion with 0.68:0.32 occupancy) can lead to ambiguous XRPD/NMR interpretations. Mitigation strategies include:
- Dynamic Light Scattering (DLS) : To detect polymorphic mixtures.
- Thermogravimetric Analysis (TGA) : Identify solvent/water content affecting crystallinity.
- DFT Calculations : Model hypothetical disordered configurations .
What in vivo models are suitable for pharmacokinetic and toxicity studies?
Advanced Research Question
Rodent models (e.g., murine leukemia xenografts) are commonly used for analogs like Forodesine (). Key parameters:
- Dosing : Intravenous or oral administration, adjusted for bioavailability.
- Toxicity Endpoints : Monitor hematological/renal parameters due to potential metabolite accumulation.
- Tissue Distribution : Radiolabeled tracking (³H/¹⁴C) to assess target engagement .
How can degradation pathways and byproducts be systematically analyzed?
Advanced Research Question
Forced degradation studies (acid/base hydrolysis, oxidation) coupled with HPLC-MS ( –8) identify major degradation products. Accelerated stability testing (40°C/75% RH for 1–3 months) quantifies degradation kinetics. Method validation follows ICH Q2(R1) guidelines .
Why is the hydrochloride salt preferred over other counterions in formulation?
Basic Research Question
The hydrochloride salt enhances solubility (critical for parenteral formulations) and stability. Comparative studies (e.g., free base vs. HCl salt in ) show improved crystallinity and reduced hygroscopicity. Alternative salts (e.g., perchlorate in ) may pose safety or regulatory challenges .
How can computational modeling predict binding affinity and selectivity?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) against PNP (PDB: 1PF0) or related enzymes identifies key interactions (hydrogen bonds with pyrrolidine oxygen). MD simulations (100 ns) assess binding stability. QSAR models prioritize substituents for lead optimization .
What safety protocols are mandated for handling this compound in academic labs?
Basic Research Question
Adhere to GHS guidelines (Evidences 2,4,16):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
